molecular formula C22H26N6O2 B2934793 N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361757-50-6

N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2934793
CAS RN: 2361757-50-6
M. Wt: 406.49
InChI Key: SIZZWMRVTPCJBA-UHFFFAOYSA-N
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Description

“N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide” is a compound that contains an imidazole ring and a benzimidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring and a benzimidazole ring . Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms . Benzimidazole is a fused aromatic ring that is structurally similar to imidazole .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide” are not available, imidazole-containing compounds are known to participate in a variety of chemical reactions . They have been used as synthons in the development of new drugs .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by imidazole and benzimidazole derivatives , this compound could potentially be a candidate for drug development.

properties

IUPAC Name

N-[1-(3-imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-2-20(29)27-13-8-17(9-14-27)21(30)25-22-24-18-6-3-4-7-19(18)28(22)12-5-11-26-15-10-23-16-26/h2-4,6-7,10,15-17H,1,5,8-9,11-14H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZZWMRVTPCJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide

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